molecular formula C18H15N3OS2 B11270941 4-[(3-Methoxybenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

4-[(3-Methoxybenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B11270941
M. Wt: 353.5 g/mol
InChI Key: JISQQYVZNKMRHX-UHFFFAOYSA-N
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Description

4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core substituted with a thiophene ring and a methoxyphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions, followed by the introduction of the thiophene and methoxyphenylmethylsulfanyl groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiophene ring or the pyrazolo[1,5-a]pyrazine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups on the aromatic rings.

Scientific Research Applications

4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives with different substituents on the aromatic rings. Examples include:

  • 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(PYRIDIN-2-YL)PYRAZOLO[1,5-A]PYRAZINE
  • 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRAZINE

Uniqueness

The uniqueness of 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring and the methoxyphenylmethylsulfanyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15N3OS2

Molecular Weight

353.5 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C18H15N3OS2/c1-22-14-5-2-4-13(10-14)12-24-18-16-11-15(17-6-3-9-23-17)20-21(16)8-7-19-18/h2-11H,12H2,1H3

InChI Key

JISQQYVZNKMRHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4

Origin of Product

United States

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